

# Application Notes and Protocols: Utilizing Dihydroartemisinin to Interrogate c-Myc-Driven Glycolysis

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Compound of Interest		
Compound Name:	Dihydroartemisinin	
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Audience: Researchers, scientists, and drug development professionals.

### Introduction

The c-Myc oncogene is a critical regulator of cellular proliferation and metabolism.[1][2] In many cancer phenotypes, c-Myc is overexpressed and reprograms cellular metabolism towards aerobic glycolysis, a phenomenon known as the Warburg effect.[2][3] This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors to support rapid growth.[4] The c-Myc transcription factor directly upregulates the expression of numerous genes involved in glycolysis, including glucose transporters (e.g., GLUT1) and key glycolytic enzymes (e.g., Hexokinase 2, Lactate Dehydrogenase A).[5][6][7] Consequently, targeting the c-Myc signaling pathway presents a promising therapeutic strategy for cancer treatment.

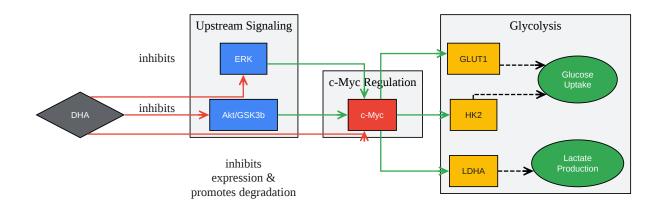
**Dihydroartemisinin** (DHA), a semi-synthetic derivative of artemisinin, is an antimalarial drug that has demonstrated significant anti-cancer properties.[1][8] Emerging evidence highlights DHA's ability to inhibit cancer cell growth by suppressing c-Myc signaling and, consequently, aerobic glycolysis.[5] These application notes provide a detailed overview and protocols for utilizing DHA as a tool to study and potentially inhibit c-Myc-mediated glycolysis in cancer cells.

# Mechanism of Action: DHA's Impact on the c-Myc/Glycolysis Axis



DHA exerts its inhibitory effects on c-Myc and glycolysis through a multi-faceted approach:

- Suppression of c-Myc Expression: DHA has been shown to downregulate c-Myc at both the transcriptional and post-transcriptional levels.[1] It can reduce c-Myc mRNA expression and also promote the degradation of the c-Myc oncoprotein.[1][9]
- Modulation of Upstream Signaling: DHA can inhibit signaling pathways that lead to c-Myc activation, such as the ERK and Akt/GSK3β pathways.[1][5][8] By decreasing the phosphorylation of key kinases in these pathways, DHA indirectly suppresses c-Myc activity.
- Inhibition of Glycolytic Gene Expression: By reducing c-Myc levels, DHA subsequently
  decreases the expression of c-Myc's downstream target genes that are essential for
  glycolysis. This includes the glucose transporter GLUT1, and enzymes like Hexokinase
  (HK2) and Lactate Dehydrogenase A (LDHA).[5][6]
- Reduction of Glycolytic Flux: The culmination of these effects is a significant reduction in the
  cancer cell's ability to take up glucose and convert it to lactate, leading to decreased ATP
  production and a dampening of the Warburg effect. [5][10][11]



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DHA's inhibitory effect on the c-Myc/glycolysis pathway.



# **Data Presentation**

The following tables summarize the dose-dependent effects of **Dihydroartemisinin** (DHA) on key markers of c-Myc signaling and glycolysis in cancer cell lines, as reported in the literature. [5][6]

Table 1: Effect of DHA on c-Myc and Glycolytic Gene Expression

DHA Concentration (μM)	Relative c-Myc mRNA Expression (%)	Relative GLUT1 mRNA Expression (%)	Relative LDHA mRNA Expression (%)
0 (Control)	100	100	100
10	75	80	78
20	50	60	55
40	30	40	35

Table 2: Effect of DHA on Glycolytic Metabolism

DHA Concentration (μM)	Glucose Uptake (nmol/10^6 cells)	Lactate Production (nmol/10^6 cells)	Cellular ATP Levels (µM)
0 (Control)	25	40	15
10	20	32	12
20	15	25	9
40	10	18	6

# **Experimental Protocols**

The following are detailed protocols for key experiments to assess the impact of DHA on c-Myc signaling and glycolysis.

# Western Blotting for c-Myc and Related Proteins



Objective: To determine the effect of DHA on the protein expression levels of c-Myc and key signaling proteins (e.g., p-ERK, p-Akt).

#### Materials:

- Cancer cell line of interest
- Dihydroartemisinin (DHA)
- Cell culture medium and supplements
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-c-Myc, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Protocol:

- Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
   Treat the cells with varying concentrations of DHA (e.g., 0, 10, 20, 40 μM) for a predetermined time (e.g., 24 or 48 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.



- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
  - Separate proteins by electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

# Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the effect of DHA on the mRNA expression of c-Myc and its target genes (GLUT1, HK2, LDHA).

#### Materials:

- Treated cells (as in 4.1)
- RNA extraction kit (e.g., TRIzol)
- · cDNA synthesis kit
- SYBR Green or TaqMan master mix



- Primers for target genes and a housekeeping gene (e.g., GAPDH)
- qRT-PCR instrument

#### Protocol:

- RNA Extraction: Extract total RNA from DHA-treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
- qRT-PCR:
  - Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, cDNA, and specific primers for the target genes and the housekeeping gene.
  - Run the reaction on a qRT-PCR instrument.
- Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

# **Glucose Uptake Assay**

Objective: To measure the effect of DHA on the rate of glucose consumption by cancer cells.

#### Materials:

- Treated cells
- Glucose-free culture medium
- 2-Deoxy-D-[<sup>3</sup>H]glucose (2-DG) or a fluorescent glucose analog
- Scintillation counter or fluorescence plate reader

#### Protocol:

Cell Treatment: Treat cells with DHA as described previously.



- Glucose Starvation: Wash the cells with PBS and incubate them in glucose-free medium for 1 hour.
- Glucose Analog Incubation: Add 2-DG or a fluorescent glucose analog to the medium and incubate for a short period (e.g., 15-30 minutes).
- Measurement:
  - For 2-DG: Wash the cells with ice-cold PBS to stop uptake, lyse the cells, and measure the radioactivity using a scintillation counter.
  - For fluorescent analog: Measure the fluorescence intensity using a plate reader.
- Normalization: Normalize the glucose uptake to the total protein content of the cells.

# **Lactate Production Assay**

Objective: To measure the effect of DHA on the amount of lactate secreted by cancer cells into the culture medium.

#### Materials:

- Conditioned medium from treated cells
- Lactate assay kit (colorimetric or fluorometric)
- Plate reader

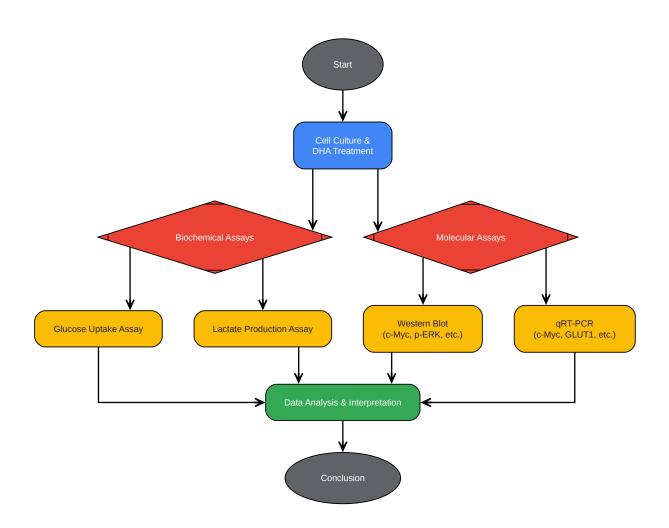
#### Protocol:

- Cell Treatment: Treat cells with DHA as described.
- Collect Conditioned Medium: At the end of the treatment period, collect the cell culture medium.
- Lactate Measurement: Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium according to the manufacturer's protocol.
- Normalization: Normalize the lactate production to the cell number or total protein content.



# **Experimental Workflow**

The following diagram illustrates a typical workflow for investigating the effects of DHA on the c-Myc/glycolysis axis.



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Experimental workflow for studying DHA's effects.

## Conclusion

**Dihydroartemisinin** serves as a valuable pharmacological tool for researchers studying the role of c-Myc in cancer metabolism. The protocols and information provided herein offer a framework for investigating how DHA-mediated inhibition of c-Myc signaling can effectively suppress aerobic glycolysis in cancer cells. These studies can contribute to a deeper understanding of cancer metabolism and may support the development of novel therapeutic strategies targeting the c-Myc oncogene.

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# References

- 1. Dihydroartemisinin triggers c-Myc proteolysis and inhibits protein kinase B/glycogen synthase kinase 3β pathway in T-cell lymphoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role for Myc in Coordinating Glycolysis, Oxidative Phosphorylation, Glutaminolysis, and Fatty Acid Metabolism in Normal and Neoplastic Tissues [frontiersin.org]
- 3. The c-Myc-LDHA axis positively regulates aerobic glycolysis and promotes tumor progression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dihydroartemisinin and artesunate inhibit aerobic glycolysis via suppressing c-Myc signaling in non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroartemisinin triggers c-Myc proteolysis and inhibits protein kinase B/glycogen synthase kinase 3β pathway in T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dihydroartemisinin Inhibits Glucose Uptake and Cooperates with Glycolysis Inhibitor to Induce Apoptosis in Non-Small Cell Lung Carcinoma Cells | PLOS One [journals.plos.org]



- 11. Dihydroartemisinin inhibits glucose uptake and cooperates with glycolysis inhibitor to induce apoptosis in non-small cell lung carcinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
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